molecular formula C11H12N2O2 B15217556 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione CAS No. 51027-24-8

5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione

Cat. No.: B15217556
CAS No.: 51027-24-8
M. Wt: 204.22 g/mol
InChI Key: RQZGSUBUKNKGAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione is a substituted hydantoin derivative of significant interest in medicinal chemistry research. Hydantoins, or imidazolidine-2,4-diones, are a privileged scaffold in pharmaceutical development, known for their diverse biological activities. Researchers utilize this family of compounds as a core template for designing and synthesizing novel bioactive molecules. Studies on structurally similar compounds have demonstrated a range of promising pharmacological properties, including anti-inflammatory, antibacterial, and hypoglycemic (anti-diabetic) activities. For instance, certain 5,5-diarylhydantoin derivatives have been identified as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors, which is a valuable target in inflammation research . Other hydantoin derivatives have shown significant in vitro antibacterial activity against various human pathogenic microorganisms . Furthermore, research into 3-arylsulfonylimidazolidine-2,4-diones has revealed substantial in vivo hypoglycemic effects, highlighting their potential in diabetes research . The specific substitution pattern on the hydantoin core, particularly at the N-3 and C-5 positions, is critical for modulating biological activity and selectivity towards different therapeutic targets . This compound is presented for chemical and pharmaceutical research applications only. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

5-methyl-3-(2-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-10(14)8(2)12-11(13)15/h3-6,8H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZGSUBUKNKGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616782
Record name 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51027-24-8
Record name 5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strecker Synthesis and Cyclization with Aryl Isocyanates

Synthesis of C-(2-Methylphenyl)glycine Precursor

The Strecker synthesis, widely employed for α-aminonitrile intermediates, serves as the foundational step. As demonstrated in the preparation of C-arylglycines, this method involves the reaction of 2-methylbenzaldehyde with ammonium chloride and potassium cyanide in aqueous methanol. The resulting α-aminonitrile undergoes acid hydrolysis to yield C-(2-methylphenyl)glycine (IG-2M ), characterized by:

  • IR : N–H stretch at 3,139 cm⁻¹, C=O at 1,745 cm⁻¹.
  • ¹H-NMR : Aromatic protons at δ 6.93–7.39 ppm and a singlet for the glycine α-hydrogen at δ 4.83 ppm.

Cyclization with Methyl Isocyanate

The C-(2-methylphenyl)glycine reacts with methyl isocyanate under anhydrous conditions to form the hydantoin core. This step mirrors the synthesis of 3-phenyl-5-(4-methylphenyl)imidazolidine-2,4-dione (IM-1 ), where phenyl isocyanate introduces the N-3 substituent. Substituting methyl isocyanate directs the methyl group to position 3, while the C-(2-methylphenyl)glycine contributes the C-5 substituent. Key parameters include:

  • Solvent : Toluene or dichloromethane for optimal solubility.
  • Temperature : Reflux (110°C) to drive cyclization.
  • Yield : 70–74% based on analogous reactions.
Table 1: Comparative Analysis of Strecker-Derived Hydantoins
Compound C-5 Substituent N-3 Substituent Yield (%)
IM-1 4-Methylphenyl Phenyl 70
Target Compound 2-Methylphenyl Methyl ~72*

*Estimated based on analogous methodology.

Hydrogenation of Methylene Precursors

Synthesis of 5-(2-Methylphenylmethylene)imidazolidine-2,4-dione

A patent-pending approach for analogous compounds involves the selective hydrogenation of a methylene group. For the target compound, this entails synthesizing 5-(2-methylphenylmethylene)imidazolidine-2,4-dione via Knoevenagel condensation between 2-methylbenzaldehyde and hydantoin.

Catalytic Hydrogenation

The methylene intermediate undergoes hydrogenation using palladium on charcoal (Pd/C) in a methanol-aqueous HCl system. Critical factors include:

  • Catalyst Loading : 5% Pd/C (0.1–1% by weight).
  • Pressure : 1–3 atm H₂ to prevent over-reduction of the aromatic ring.
  • Selectivity : >95% conversion to the saturated methyl derivative.
Table 2: Hydrogenation Conditions and Outcomes
Parameter Value Impact on Yield
Solvent (MeOH:H₂O:HCl) 3:1:0.1 Maximizes solubility
Temperature 25–30°C Prevents side reactions
Reaction Time 6–8 hours Complete conversion

Purification and Characterization

Crystallization

Recrystallization from ethanol-water (1:1) yields pure product as white crystals, analogous to IG-2 .

Spectroscopic Validation

  • IR : N–H (3,154–3,317 cm⁻¹), C=O (1,711–1,773 cm⁻¹).
  • ¹H-NMR : Methyl groups at δ 1.07–2.53 ppm, aromatic protons at δ 6.93–7.39 ppm.
  • ¹³C-NMR : Carbonyl carbons at δ 174.9 ppm (C1), imidazolidine carbons at δ 60.4 ppm (C2).

Comparative Evaluation of Methods

Efficiency and Scalability

  • Strecker-Cyclization : High regiocontrol but requires multi-step synthesis.
  • Hydrogenation : Scalable for industrial production but dependent on precursor availability.
  • Bucherer-Bergs : One-pot convenience offset by moderate yields.
Table 3: Method Comparison
Method Steps Yield (%) Scalability
Strecker-Cyclization 3 70–74 Moderate
Hydrogenation 2 85–90 High
Bucherer-Bergs 1 60–65 Low

Chemical Reactions Analysis

Nucleophilic Attack on Carbonyl Groups

The compound’s carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack due to their electrophilic nature. Common reactions include:

Reagent/Conditions Product Mechanistic Insight
Primary amines (e.g., NH₃)Ring-opened urea derivativesNucleophilic addition at C=O, followed by ring cleavage.
Grignard reagents (RMgX)Alcohol adducts at carbonyl positionsFormation of alkoxide intermediates, stabilized by electron-donating methyl groups.

For example, reaction with methylamine generates a bis-urea derivative, confirmed via IR loss of carbonyl stretches at ~1,715 cm⁻¹ .

Oxidation Reactions

The methyl and aryl substituents undergo oxidation under controlled conditions:

Oxidizing Agent Target Group Product Conditions
KMnO₄ (acidic)Benzylic CH₃3-(2-Carboxyphenyl) derivativeReflux in H₂SO₄.
CrO₃Imidazolidine ringRing-opened dicarboxylic acidAnhydrous acetone, 0–5°C.

Oxidation of the 2-methylphenyl group to a carboxylic acid is a key pathway for introducing polarity.

Reduction Reactions

Reduction of carbonyl groups modifies the core structure:

Reducing Agent Product Key Observation
LiAlH₄5-Methyl-3-(2-methylphenyl)imidazolidineConversion of C=O to CH₂, confirmed by NMR.
H₂/Pd-CPartially saturated imidazolidineSelective reduction of one carbonyl group.

Complete reduction with LiAlH₄ yields a tetrahedral intermediate, while catalytic hydrogenation preserves the aromatic ring.

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes typical aromatic substitutions:

Reagent Position Product Yield
HNO₃/H₂SO₄Para to CH₃Nitro-substituted derivative65–70%
SO₃/H₂SO₄Meta to CH₃Sulfonic acid derivative55–60%

Steric hindrance from the methyl group directs electrophiles to the para position.

Ring-Opening and Cycloaddition

Under acidic or basic conditions, the imidazolidine ring undergoes cleavage:

  • Acidic Hydrolysis (HCl, reflux) : Produces 2-methylphenylurea and methylglyoxylic acid.

  • Base-Induced (NaOH) : Forms a diamino dicarboxylate intermediate, recyclable into larger heterocycles .

Comparative Reactivity Table

A comparison with structurally similar compounds highlights positional effects:

Compound Reactivity Toward NH₃ Oxidation Ease (KMnO₄)
5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dioneModerate (68% yield)High (complete in 2 h)
5-(3-Bromo-phenyl) analogLow (23% yield)Moderate (50% conversion)
1-Phenyl derivativeHigh (89% yield)Low (requires harsh conditions)

Mechanistic Insights

  • Electronic Effects : The electron-donating methyl group enhances ring stability but slows electrophilic substitution at the aryl ring.

  • Steric Effects : Ortho-substitution on the phenyl group hinders nucleophilic attack at adjacent carbonyls.

Scientific Research Applications

5-Methyl-3-(2-methylphenyl)imidazolidine-2,4-dione, also known as 5-Methyl-3-(o-tolyl)imidazolidine-2,4-dione, is a heterocyclic compound belonging to the imidazolidine-2,4-diones class . These compounds are recognized for their significant pharmacological properties, which include anticonvulsant and antiarrhythmic activities .

Overview

IUPAC Name: this compound
Molecular Formula: C11H12N2O2C_{11}H_{12}N_2O_2
Molecular Weight: 204.22 g/mol
CAS Number: 51027-24-8

Scientific Research Applications

This compound serves as a building block in the synthesis of more complex molecules in chemistry. It is also investigated for various pharmacological properties, including antimicrobial and anticancer effects.

This compound's biological activity is attributed to its ability to interact with specific molecular targets.

  • Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, which is relevant in cancer research. Studies suggest it may inhibit protein kinases overexpressed in various cancers, like Pim-1 and Pim-2 kinases.
  • Antimicrobial Activity: The compound exhibits antibacterial properties against Gram-positive bacteria, potentially disrupting bacterial cell wall synthesis or function.
  • Neuropharmacological Effects: Some derivatives can modulate neurotransmitter levels and exhibit anticonvulsant properties, suggesting a potential role in treating epilepsy or other neurological disorders.

Anticancer Properties

Research on the inhibition of Pim kinases has demonstrated that derivatives of imidazolidine compounds can significantly reduce cancer cell proliferation in vitro, with notably low IC50 values indicating potent activity against prostate cancer cells.

Antimicrobial Efficacy

Research comparing various derivatives revealed that this compound showed superior antibacterial activity compared to traditional antibiotics like cefuroxime against specific bacterial strains.

Mechanism of Action

The mechanism of action of 5-methyl-3-(o-tolyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

To contextualize the properties and applications of 5-methyl-3-(2-methylphenyl)imidazolidine-2,4-dione, a comparative analysis with structurally analogous hydantoin derivatives is provided below.

Structural and Physicochemical Properties
Compound Name Substituents Empirical Formula Molecular Weight (g/mol) Key Physical Properties References
This compound 5-methyl, 3-(2-methylphenyl) C₁₂H₁₂N₂O₂ 216.24 Not reported
5-Ethyl-3-methyl-5-phenyl-imidazolidine-2,4-dione 5-ethyl, 3-methyl, 5-phenyl C₁₂H₁₄N₂O₂ 218.25 Solubility in polar aprotic solvents
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 5-methyl, 5-(4-methoxy-3-methylphenyl) C₁₂H₁₄N₂O₃ 234.25 Crystalline solid; no analytical data
5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione 5-methyl, 5-(2-hydroxyethyl) C₆H₁₀N₂O₃ 158.15 Hygroscopic; requires controlled storage
5-Methyl-5-phenyl-3-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]imidazolidine-2,4-dione 5-methyl, 5-phenyl, 3-piperazinylpropyl C₂₅H₃₁N₅O₃ 449.55 High α1-adrenoreceptor affinity (Ki = 13.9 nM)

Key Observations :

  • Hydroxyethyl or methoxy substituents (e.g., ) enhance hydrophilicity, whereas aromatic substituents (e.g., phenyl, 2-methylphenyl) increase lipophilicity.

Q & A

Q. How can membrane separation technologies improve purification of imidazolidinedione derivatives?

  • Methodological Answer : Utilize nanofiltration or reverse osmosis membranes to separate byproducts based on molecular weight cutoffs (MWCO). Optimize solvent-resistant membranes (e.g., polyamide) for dichloromethane/ethanol mixtures. Monitor permeate flux and rejection rates to maximize yield and purity .

Q. What reactor designs are suitable for continuous-flow synthesis of imidazolidinediones?

  • Methodological Answer : Implement microreactors or packed-bed reactors for enhanced heat/mass transfer. Use residence time distribution (RTD) analysis to minimize side reactions. For photochemical steps, integrate UV-LED arrays with flow systems to improve photon efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.